3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
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Description
3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a phthalazine ring system substituted with a 4-fluorophenyl group and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to a range of downstream effects . For example, indole derivatives can affect the pathways involved in inflammation, cancer, and viral infections .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well-absorbed in the body .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Similar compounds have been shown to be stable under various conditions and their action can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and phthalic anhydride.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form 4-(4-fluorophenyl)-3,4-dihydrophthalazin-1-one.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with ammonia or an amine derivative to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWJUILFEJRTJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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